3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid
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Overview
Description
Preparation Methods
The synthesis of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves specific reaction conditions and routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis reactions . In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays . In the industry, it is utilized as a dye intermediate and dye auxiliary, contributing to the production of various dyes and pigments .
Mechanism of Action
The mechanism of action of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves its interaction with specific molecular targets and pathways . The compound may act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid can be compared with other similar compounds such as N,N’-Bis(2-methoxy-5-sulfophenyl)urea and 3,3’-Ureylenebis(4-methoxybenzenesulfonic acid) . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid lies in its specific molecular structure and its versatility in various chemical reactions and applications .
Properties
CAS No. |
120-01-4 |
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Molecular Formula |
C15H16N2O9S2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-methoxy-3-[(2-methoxy-5-sulfophenyl)carbamoylamino]benzenesulfonic acid |
InChI |
InChI=1S/C15H16N2O9S2/c1-25-13-5-3-9(27(19,20)21)7-11(13)16-15(18)17-12-8-10(28(22,23)24)4-6-14(12)26-2/h3-8H,1-2H3,(H2,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
JHYBBUAJZBVIRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC |
Origin of Product |
United States |
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